1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone, with the chemical formula C16H20F3N3O and CAS number 223381-97-3, is a heterocyclic organic compound that exhibits significant biological activity. This compound is characterized by its complex structure, which includes a piperazine ring and an azetidine moiety, making it of interest in medicinal chemistry. The presence of a trifluoromethyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.
This compound is classified as a heterocyclic organic compound due to the presence of multiple rings containing nitrogen atoms. It is often studied in the context of drug development, particularly for its potential as a therapeutic agent. The compound has been referenced in various scientific literature and patent filings, indicating its relevance in medicinal chemistry and pharmacology .
The synthesis of 1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent selection, and the use of catalysts to optimize yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for purification and characterization of the final product.
The compound's reactivity can be attributed to its functional groups:
Reactions are typically carried out under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm reaction outcomes.
The mechanism of action for 1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone is primarily related to its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit activity against targets like serotonin receptors or dopamine receptors, which could be relevant for developing treatments for psychiatric disorders .
The integration of piperazine and azetidine rings creates structurally constrained scaffolds that enhance target selectivity and metabolic stability. The title compound exemplifies this design, featuring a para-substituted piperazine linked to an N-acetylazetidine moiety. The 3-(trifluoromethyl)phenyl group provides electron-withdrawing properties that modulate the piperazine’s basicity, improving membrane permeability. Azetidine’s four-membered ring introduces angle strain, enhancing receptor-binding affinity compared to bulkier saturated heterocycles. This architecture is particularly valuable for central nervous system (CNS) ligands and anticancer agents, where rigidity counteracts entropy penalties upon target binding [2] [9].
Table 1: Key Molecular Descriptors of 1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-azetidin-1-yl}-ethanone
Property | Value |
---|---|
CAS Registry Number | 223381-97-3 |
Molecular Formula | C₁₆H₂₀F₃N₃O |
Molecular Weight | 327.34 g/mol |
SMILES | CC(=O)N1CC(C1)N2CCN(CC2)c3cccc(c3)C(F)(F)F |
Topological Polar Surface Area | 32.8 Ų |
Calculated logP | 2.7 |
Synthesis relies on sequential heterocyclic coupling, with copper catalysis enabling critical C–N bond formation. Key steps include:
Table 2: Copper-Catalyzed Reaction Optimization Parameters
Reaction Step | Catalyst System | Solvent | Temp (°C) | Yield Range |
---|---|---|---|---|
Azetidine-Piperazine Coupling | CuI/DMCDA | Toluene | 110 | 78–85% |
Aryl Piperazine Functionalization | Cu(0) NPs | DMAc | 120 | 70–82% |
Trifluoromethylation | CuCl₂/AgF | MeCN | 80 | 65–73% |
Radiolabeled derivatives enable target engagement studies. Site-specific ¹⁸F-labeling strategies outperform stochastic methods:
Critical bottlenecks include azetidine ring instability under acidic conditions and low yields in cyclization steps. Proven optimizations:
Table 3: Solvent and Catalyst Impact on Key Synthetic Steps
Step | Baseline Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Azetidine N-Acetylation | DMF, pyridine, 25°C | CPME, DMAP, 0°C | 58% → 89% |
Piperazine-Azetidine Coupling | K₂CO₃, MeCN, reflux | ZrO₂ NPs, EtOH, 60°C | 67% → 91% |
Final Crystallization | Ethyl acetate alone | Ethyl acetate/heptane (1:3) | Purity 85% → 99% |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7